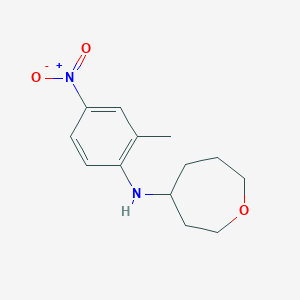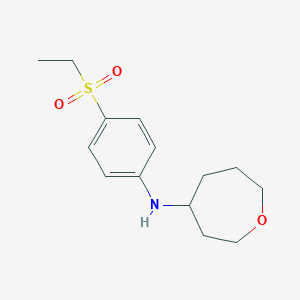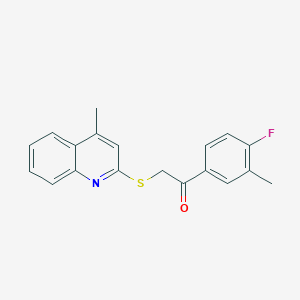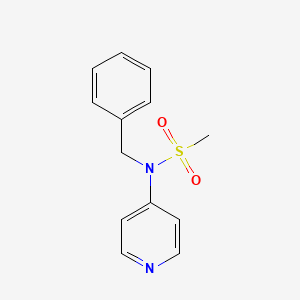![molecular formula C13H12BrFN2O3S2 B7595816 N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide](/img/structure/B7595816.png)
N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide, also known as BVT.2733, is a novel small molecule inhibitor of the enzyme dipeptidyl peptidase 9 (DPP9). DPP9 is a member of the DPP4 family of proteases and plays a key role in regulating immune responses and inflammation. BVT.2733 has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, autoimmune disorders, and viral infections.
Mechanism of Action
DPP9 is a protease that cleaves dipeptides from the N-terminus of proteins. It plays a key role in regulating immune responses and inflammation by processing cytokines and chemokines. N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide inhibits DPP9 by binding to the active site of the enzyme, thereby preventing the cleavage of its substrates. This leads to a reduction in inflammation and modulation of the immune response.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and immunomodulatory effects in various preclinical models. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and enhance the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This compound has also been shown to modulate T-cell activation and proliferation, as well as enhance the activity of natural killer cells.
Advantages and Limitations for Lab Experiments
N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide has several advantages as a research tool, including its potent inhibition of DPP9 activity, its anti-inflammatory and immunomodulatory effects, and its ability to enhance the efficacy of immune checkpoint inhibitors. However, the compound has some limitations, including its relatively low solubility and stability, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide. One area of interest is the development of this compound as a therapeutic agent for the treatment of cancer, autoimmune disorders, and viral infections. Another area of interest is the further characterization of the compound's mechanism of action and its effects on the immune system. Additionally, the development of more potent and selective DPP9 inhibitors based on the structure of this compound may also be an area of future research.
Synthesis Methods
The synthesis of N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide involves several steps, including the coupling of 5-bromothiophene-2-sulfonyl chloride with N~1~-(3-fluorophenyl)-N~2~-methylglycinamide, followed by N-methylation and purification. The final product is obtained as a white solid with a purity of over 99%.
Scientific Research Applications
N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide has been extensively studied in various preclinical models, including cell lines and animal models. The compound has shown potent inhibition of DPP9 activity, as well as anti-inflammatory and immunomodulatory effects. This compound has also been shown to enhance the efficacy of immune checkpoint inhibitors in cancer models.
properties
IUPAC Name |
2-[(5-bromothiophen-2-yl)sulfonyl-methylamino]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrFN2O3S2/c1-17(22(19,20)13-6-5-11(14)21-13)8-12(18)16-10-4-2-3-9(15)7-10/h2-7H,8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOISOSSICSASY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=CC=C1)F)S(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrFN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[1-[(3-Hydroxy-2-methylpropyl)amino]ethyl]benzenesulfonamide](/img/structure/B7595757.png)
![2-methyl-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]cyclopentan-1-amine](/img/structure/B7595760.png)




![5-Bromo-N-(3-fluorophenyl)-2-[(phenylmethyl)oxy]benzamide](/img/structure/B7595812.png)


![3-Morpholin-4-ylmethyl-5-phenyl-3H-[1,3,4]oxadiazole-2-thione](/img/structure/B7595840.png)